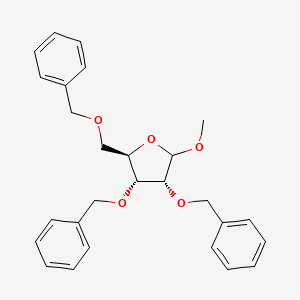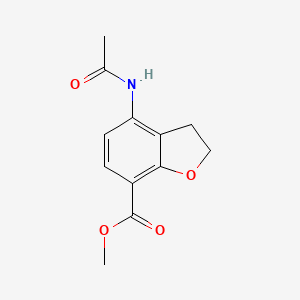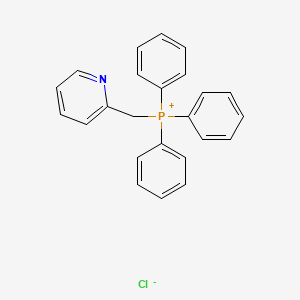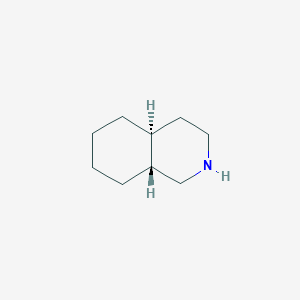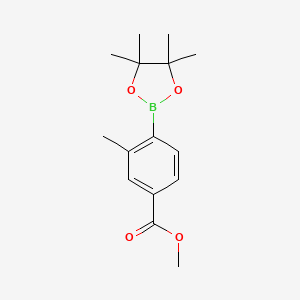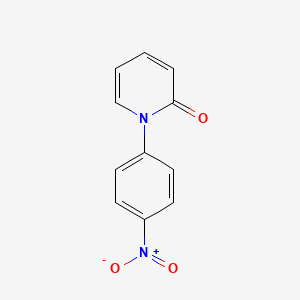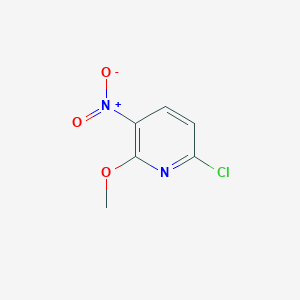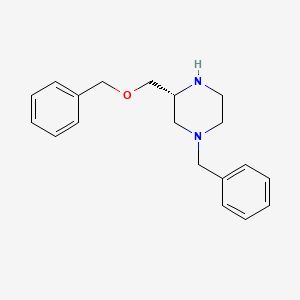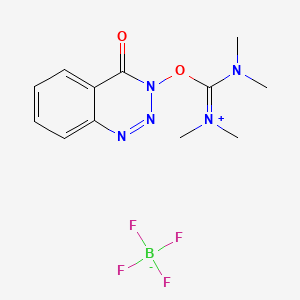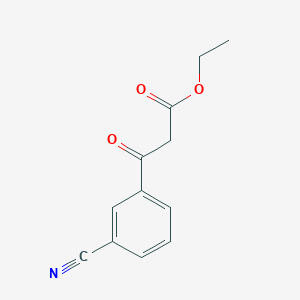
3-(3-シアノフェニル)-3-オキソプロパン酸エチル
概要
説明
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is a synthetic organic compound . It is also known as ethyl 3-cyanophenylacrylate. The compound has a molecular formula of C12H11NO2 .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with amines. For instance, isothiocyanates can be synthesized from amines and thiophosgene . Another method involves the reaction of amines with carbon disulfide using di-tert-butyl dicarbonate and DMAP or DABCO as a catalyst . A third method involves the reactions of phenyl chlorothionoformate with various primary amines .Molecular Structure Analysis
The molecular structure of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is represented by the formula C12H13NO2 .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .科学的研究の応用
有機合成
3-(3-シアノフェニル)-3-オキソプロパン酸エチルは、特に鈴木・宮浦カップリングなどの炭素-炭素結合形成反応における有機合成において貴重な化合物です 。この反応は、複雑な有機骨格を構築するために重要であり、医薬品、農薬、有機材料の合成に不可欠な化合物となっています。
医薬品研究
医薬品研究では、この化合物はさまざまな医薬品分子の合成の前駆体として役立ちます。 これは、さまざまな疾患に対する潜在的な治療効果を持つ化合物の作成に特に役立ちます 。そのシアノフェニル基は、創薬において重要な薬理フォアとして機能する可能性があります。
材料科学
この化合物の構造的特徴により、新しい材料の開発に適しています。 これは、電子機器やフォトニクスで貴重な、導電性や発光などのユニークな特性を示すポリマーまたは小分子を合成するために使用できます .
分析化学
分析化学では、3-(3-シアノフェニル)-3-オキソプロパン酸エチルを、他の物質を定量または同定するためのクロマトグラフィー法における標準または試薬として使用できます。 その独特の化学的特徴により、複雑な混合物の分析における基準点として役立ちます .
生化学
この化合物は、シアノフェニル部分が天然の基質または阻害剤の模倣体として作用する酵素触媒反応の研究に生化学で使用される場合があります。 これは、酵素と基質の相互作用を分子レベルで理解するのに役立ちます .
農業
農業分野では、3-(3-シアノフェニル)-3-オキソプロパン酸エチルの誘導体を、成長調整剤または農薬としての可能性について調査することができます。 この化合物はさまざまな化学的変換を起こすことができるため、新しい農薬を開発するための候補となっています .
環境科学
最後に、この化合物の誘導体を、生分解性やグリーン溶媒としての可能性など、環境への影響について調査することができます。 環境におけるその挙動を理解することは、持続可能な化学慣行を開発するために不可欠です .
Safety and Hazards
The safety data sheet for a similar compound, 4-Cyanophenyl isocyanate, indicates that it is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, an allergic skin reaction, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
作用機序
Mode of Action
The mode of action of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate involves its interaction with these targets, leading to a series of biochemical reactions. The compound’s cyanophenyl group and oxopropanoate group play crucial roles in these interactions .
Biochemical Pathways
Ethyl 3-(3-cyanophenyl)-3-oxopropanoate is involved in several biochemical pathways. It is known to participate in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s involvement in this reaction suggests that it may affect other related biochemical pathways and their downstream effects .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate’s action are largely unknown due to the lack of comprehensive studies on this compound
Action Environment
The action, efficacy, and stability of Ethyl 3-(3-cyanophenyl)-3-oxopropanoate can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, temperature, and more .
特性
IUPAC Name |
ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-12(15)7-11(14)10-5-3-4-9(6-10)8-13/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFPVHXPYUFQHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469593 | |
| Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62088-13-5 | |
| Record name | ethyl 3-(3-cyanophenyl)-3-oxopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60469593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



